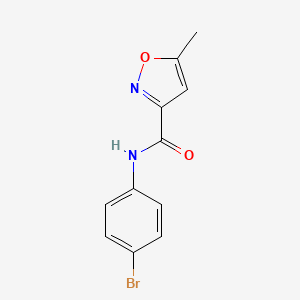
N-(4-bromophenyl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromophenyl)-5-methyl-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as 4-Br-Phe or AMPA receptor modulator due to its ability to modulate the function of AMPA receptors in the brain.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized derivatives of N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide have been investigated for their antimicrobial potential. These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed promising antimicrobial activity, particularly in compounds labeled as d1, d2, and d3 .
Anticancer Properties
Cancer remains a significant health challenge worldwide. In the quest for novel anticancer agents, researchers have explored N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide derivatives. Among these, compounds d6 and d7 demonstrated notable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest their potential as candidates for further drug development .
Rational Drug Design
Molecular docking studies were conducted to understand the binding interactions of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings position them as potential lead compounds for rational drug design .
Thiazole Nucleus Medicinal Properties
The heterocyclic thiazole nucleus, present in N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole compounds may act by blocking bacterial lipid biosynthesis or through other mechanisms .
Novel Antimicrobial Agents
In silico analysis identified N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as promising candidates for developing novel antimicrobial agents. These compounds show potential in combating Gram-positive pathogens .
Green Synthesis Methodology
N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide can be synthesized through direct condensation methods. Researchers have employed eco-friendly processes, including the use of ultrasonic irradiation, to achieve high yields and low reaction times .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCWZDOPNPJDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




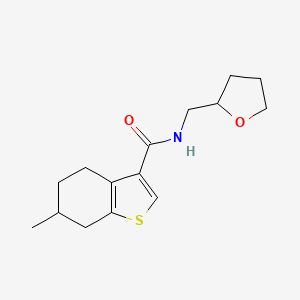
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)

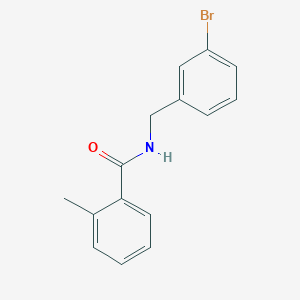
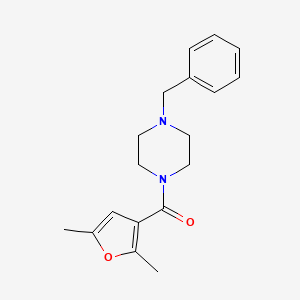
![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)
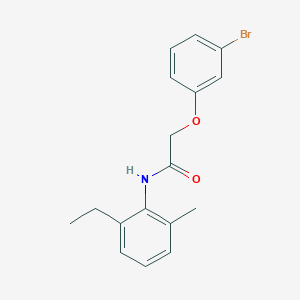
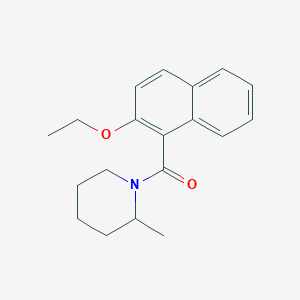
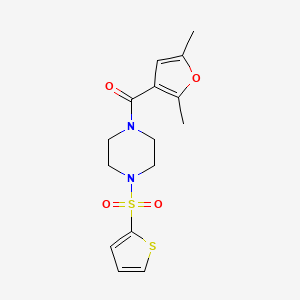


![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)